molecular formula C15H14N6O B2528839 N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-3-phenylpropanamide CAS No. 1448133-17-2

N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-3-phenylpropanamide

Cat. No. B2528839
CAS RN: 1448133-17-2
M. Wt: 294.318
InChI Key: MVSFDWOONPWBDL-UHFFFAOYSA-N
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Description

“N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-3-phenylpropanamide” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a 1,2,4-triazole ring, which is a five-membered ring with three nitrogen atoms . The compound also has a phenyl group (a six-membered carbon ring) and a propanamide group (a three-carbon chain with a carbonyl (C=O) and an amine (NH2) group).


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrimidine and 1,2,4-triazole rings, along with the phenylpropanamide group. These groups would likely contribute to the overall polarity, reactivity, and other physical and chemical properties of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the aromatic rings could affect its solubility, melting point, and other properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many drugs that contain pyrimidine or triazole rings act by interfering with the synthesis of DNA or RNA in cells .

Safety and Hazards

Without specific information, it’s difficult to comment on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications and future directions for this compound would depend on its properties and activity. If it shows promising activity in biological assays, it could be further developed and optimized for use as a drug .

properties

IUPAC Name

3-phenyl-N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O/c22-15(7-6-12-4-2-1-3-5-12)20-13-8-14(18-10-17-13)21-11-16-9-19-21/h1-5,8-11H,6-7H2,(H,17,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVSFDWOONPWBDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC(=NC=N2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-3-phenylpropanamide

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